tert-Butyl 3-fluoro-4-vinylbenzoate

Description

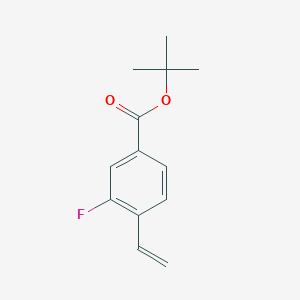

tert-Butyl 3-fluoro-4-vinylbenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group at the para position, a fluorine substituent at the meta position, and a vinyl group at the ortho position of the benzene ring. These compounds often serve as intermediates in organic synthesis, leveraging the steric bulk of the tert-butyl group for protection and the electronic effects of substituents (e.g., fluorine, vinyl) for reactivity tuning .

Properties

IUPAC Name |

tert-butyl 4-ethenyl-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-5-9-6-7-10(8-11(9)14)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVICAROGZWXGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-fluoro-4-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-fluoro-4-vinylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-vinylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The vinyl group can participate in polymerization reactions, and the fluorine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The vinyl group in this compound enhances reactivity in polymerization or cycloaddition reactions compared to brominated analogs (e.g., Ethyl 5-bromo-2-fluorobenzoate), which are typically used in Suzuki-Miyaura couplings .

Steric and Electronic Differences: tert-Butyl esters (e.g., tert-Butyl 4-bromo-2,6-difluorobenzoate) exhibit superior steric protection of the carbonyl group compared to methyl or ethyl esters, reducing unintended hydrolysis . Amino-substituted analogs (e.g., 3-Amino-5-(trifluoromethyl)benzoic acid) demonstrate higher solubility in aqueous media due to hydrogen bonding, unlike the hydrophobic tert-butyl group in the target compound .

Stability and Handling :

- While specific safety data for this compound are unavailable, tert-butyl benzoates generally require storage in dry, ventilated environments to prevent ester degradation .

Research Findings and Limitations

- Synthetic Utility : The vinyl group in this compound may enable Diels-Alder reactions, a pathway less feasible in brominated or aminated analogs.

- Data Gaps: No acute toxicity or ecotoxicological data are available for the target compound; inferences are drawn from structurally related tert-butyl esters, which often show low acute toxicity but require careful handling due to flammability risks .

- Contradictions : Similarity scores (e.g., 0.86–0.94) suggest close structural relationships, but functional differences (e.g., vinyl vs. bromo substituents) significantly alter application scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.